N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical profiling Kinase inhibitor design Lipophilic ligand efficiency

This compound features a unique symmetric bis-xylyl architecture (clogP ~5.97) creating distinct steric and lipophilic character versus mono-aryl or heteroaryl analogs. Ideal for kinase selectivity profiling—particularly for understanding how N1-aryl substitution regiochemistry influences off-target engagement within Abbott-disclosed chemical space. With weak multi-kinase activity (EPHA3 IC50 < 20 µM, Aurora-A IC50 ~ 42 µM), it serves as a structurally matched weak inhibitor for counter-screening in sub-micromolar lead programs targeting Aurora kinase or EPHA3. Also valuable for refining docking algorithms and machine-learning models predicting kinase polypharmacology. Standard B2B shipping available for R&D use.

Molecular Formula C21H21N5
Molecular Weight 343.434
CAS No. 393785-98-3
Cat. No. B2775513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS393785-98-3
Molecular FormulaC21H21N5
Molecular Weight343.434
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C)C
InChIInChI=1S/C21H21N5/c1-13-5-7-18(15(3)9-13)25-20-17-11-24-26(21(17)23-12-22-20)19-8-6-14(2)10-16(19)4/h5-12H,1-4H3,(H,22,23,25)
InChIKeyBIIMJPJBESERNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 184 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Bis-xylyl Substituted Kinase-Focused Scaffold


N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393785-98-3) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored for protein kinase inhibition [1]. This compound features a distinct N1-(2,4-dimethylphenyl) substituent paired with an N4-(2,4-dimethylphenyl) amine, creating a symmetric bis-xylyl architecture (C21H21N5, MW 343.43) . It is primarily distributed as a screening compound for drug discovery programs targeting oncological and inflammatory kinase pathways [1].

Why N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Swapped with Other Pyrazolo[3,4-d]pyrimidines


Within the pyrazolo[3,4-d]pyrimidine class, minor changes to the N1-aryl or C4-amino substituent patterns profoundly reorient the kinase selectivity fingerprint, as demonstrated by the Abbott kinase inhibitor patent series [1]. The presence of two 2,4-dimethylphenyl groups in this compound introduces unique steric bulk and lipophilic character (clogP ~5.97) that fundamentally alters target engagement and off-target liability compared to mono-aryl or heteroaryl analogs . Generic replacement by a simpler derivative, such as the unsubstituted phenyl analog, risks losing the intended selectivity profile and renders structure-activity relationship (SAR) studies non-reproducible [1].

Quantitative Differentiation Evidence for N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Enhanced Lipophilicity vs. 3,4-Dimethylphenyl Regioisomer

The target compound displays markedly higher calculated lipophilicity than its closest regioisomeric analog, N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This shift is driven by the re-positioning of the methyl groups on the N1-phenyl ring from 3,4- to 2,4-dimethyl substitution . Higher logP generally correlates with enhanced passive membrane permeability, a key parameter for intracellular kinase target engagement [1].

Physicochemical profiling Kinase inhibitor design Lipophilic ligand efficiency

Differential Hydrogen Bond Acceptor/Donor Profile vs. 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Replacement of the primary 4-amino group (in the analog 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 852313-96-3) with the bulky 2,4-dimethylaniline substituent in the target compound adds one hydrogen bond donor and alters the acceptor count from 4 to 3 . This modification is predicted to reduce the compound's capacity to act as a hinge-binding adenine-mimic in kinase active sites, potentially redirecting its target profile toward allosteric or non-canonical binding modes [1].

Medicinal chemistry Structure-activity relationship Lead optimization

Preliminary Kinase Profiling: Weak Multi-Kinase Activity Pattern

Limited publicly available screening data suggests the target compound exhibits a pattern of weak, multi-target inhibition at high micromolar concentrations, rather than potent single-target activity. BindingDB records indicate IC50 values of >20 µM against EPHA3 and ~42 µM against Aurora kinase A [1][2]. While these data points lack a direct comparator run in the same assay panel, the weak activity profile contrasts with optimized pyrazolo[3,4-d]pyrimidine kinase inhibitors in the Abbott patent series, where sub-micromolar potencies are common [3]. This suggests the bis-xylyl substitution may be a selectivity-tuning motif rather than a potency driver.

Kinase profiling Drug discovery Selectivity screening

Recommended Application Scenarios for N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Evidence


Kinase Selectivity Profiling: Distinguishing 2,4- vs. 3,4-Dimethylphenyl SAR in Pyrazolo[3,4-d]pyrimidines

Researchers conducting kinase panel screens to understand the impact of N1-aryl substitution regiochemistry on selectivity should include this compound alongside its 3,4-dimethylphenyl regioisomer. The subtle difference in logP and hydrogen bonding capacity [1] may illuminate how small structural changes modulate off-target kinase engagement within the Abbott-disclosed chemical space .

Multi-Target Weak Inhibitor as a Phenotypic Screening Probe

Given its weak, multi-kinase activity profile (EPHA3 IC50 < 20 µM, Aurora-A IC50 ~ 42 µM) [1], this compound may be suitable as a probe in cell-based phenotypic assays where simultaneous, low-level modulation of multiple signaling nodes is desired—such as in inflammation models where multiple kinases contribute to cytokine release. Its distinct lipophilic character (logP ~5.97) ensures adequate cell penetration .

Negative Control or Counter-Screen Compound

In drug discovery programs targeting Aurora kinase or EPHA3 with sub-micromolar leads, this compound can serve as a structurally matched weak inhibitor for counter-screening or as a tool to verify assay sensitivity. Its activity in the 20-50 µM range provides a clear window between active hits and inactive compounds [1].

Computational Chemistry: Docking and Pharmacophore Model Refinement

The symmetric bis-xylyl architecture creates a sterically demanding, electron-rich N4-substituent that challenges standard hinge-binding pharmacophore models. It is valuable for refining docking algorithms and machine-learning models predicting kinase polypharmacology, particularly when comparing predicted vs. observed multi-kinase inhibition patterns .

Quote Request

Request a Quote for N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.